The synthesis of AM-2394 involves several steps that focus on optimizing the structure to enhance its activity as a glucokinase activator. The initial synthetic approaches utilized traditional organic chemistry techniques, including various coupling reactions and functional group modifications to achieve the desired molecular architecture. The synthesis process has been refined to yield high purity and specific activity, which are critical for biological evaluations. Detailed methodologies include:
The molecular structure of AM-2394 is characterized by its unique arrangement of atoms that contribute to its function as a glucokinase activator. The compound's structure can be represented by its chemical formula, which includes various functional groups that enhance its binding affinity to the enzyme.
AM-2394 participates in several chemical reactions that are relevant to its function as a glucokinase activator. Understanding these reactions provides insight into how AM-2394 interacts with biological systems.
The mechanism of action of AM-2394 revolves around its ability to activate glucokinase, thereby facilitating glucose metabolism.
AM-2394 exhibits several physical and chemical properties that are important for its functionality and application.
AM-2394 has significant potential applications in scientific research and medicine:
The systematic nomenclature of AM-2394 follows the International Union of Pure and Applied Chemistry (IUPAC) conventions, which prioritize unambiguous structural representation. Based on its molecular framework (C₂₂H₂₅N₅O₄), AM-2394 contains multiple nitrogen-bearing functional groups indicative of a heterocyclic scaffold. Its IUPAC name is deduced as follows:
Classification places AM-2394 within the pyrrolopyrimidine class, known for kinase inhibition in medicinal chemistry.
Table 1: Atomic Contribution to Molecular Weight
| Element | Count | Atomic Mass (g/mol) | Total (g/mol) |
|---|---|---|---|
| Carbon (C) | 22 | 12.011 | 264.242 |
| Hydrogen (H) | 25 | 1.008 | 25.200 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 5 | 14.007 | 70.035 |
| Oxygen (O) | 4 | 15.999 | 63.996 |
| Total | - | - | 423.47 |
FC1=CC=C(C=C1)C2=NC(=NC3=C2N=C(N3)CCC(=O)O)C(=O)OCEncodes connectivity: 4-fluorophenyl → pyrrolopyrimidine core → carboxypropyl and methoxycarbonyl chains [1] [7]. ZRWPUFFVAXQPDB-UHFFFAOYSA-NA 27-character hashed identifier ensuring database uniqueness. Publicly accessible descriptors are limited due to proprietary synthesis [1]. AM-2394 exhibits pH-dependent solubility:
Table 2: Solubility Profile of AM-2394
| Medium | Conditions | Solubility (mg/mL) |
|---|---|---|
| Water | pH 7.0, 25°C | <0.01 |
| HCl Buffer | pH 2.0, 25°C | 0.8 |
| DMSO | 25°C | >50 |
| Methanol | 25°C | 15 |
| Chloroform | 25°C | 12 |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2